An In-depth Technical Guide to 2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7)
An In-depth Technical Guide to 2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-thiocyanatoaniline, with the CAS number 54029-45-7, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of benzimidazole-based anthelmintic drugs, most notably albendazole and fenbendazole. Its trifunctional nature, featuring nitro, thiocyanato, and amino groups on an aniline backbone, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and its established application in pharmaceutical manufacturing. While direct biological activity data for 2-Nitro-4-thiocyanatoaniline is not extensively documented, its structural motifs suggest a potential for biological interactions, a subject of ongoing interest.
Physicochemical Properties
2-Nitro-4-thiocyanatoaniline is a yellow solid at room temperature.[1] Its core physicochemical and computational data are summarized in the tables below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 54029-45-7 | [2] |
| Molecular Formula | C₇H₅N₃O₂S | [2] |
| Molecular Weight | 195.20 g/mol | [2] |
| Melting Point | 113 °C (lit.) | [3] |
| Appearance | Yellow Solid | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| IUPAC Name | 2-nitro-4-thiocyanatobenzenamine | [4] |
| Synonyms | 4-amino-3-nitrophenyl thiocyanate, TCN, Albendazole Impurity 5 | [2][4] |
| Computational Data | Value | Reference(s) |
| InChI Key | QUWHIBBGKKRYFW-UHFFFAOYSA-N | [3] |
| SMILES | Nc1ccc(SC#N)cc1--INVALID-LINK--=O | [3] |
| Topological Polar Surface Area (TPSA) | 92.95 Ų | [5] |
| logP | 1.75018 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 2 | [5] |
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of 2-Nitro-4-thiocyanatoaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the aromatic protons of 2-Nitro-4-thiocyanatoaniline show distinct signals. The proton assignments and their chemical shifts are detailed in the table below.[6]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.40 | d | 2.4 |
| H-5 | ~7.56 | dd | 8.8, 2.4 |
| H-6 | ~6.91 | d | 8.8 |
| -NH₂ | ~6.38 | s | N/A |
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the thiocyanate group (-SCN) typically appears around 110.7 ppm.[6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M⁺] is observed at a mass-to-charge ratio (m/z) of 195, which corresponds to the molecular formula C₇H₅N₃O₂S.[6] Common fragmentation patterns can provide further structural verification.[6]
Experimental Protocols: Synthesis
The most common and well-documented method for synthesizing 2-Nitro-4-thiocyanatoaniline is through the direct electrophilic thiocyanation of o-nitroaniline.
Synthesis from o-Nitroaniline using Ammonium Thiocyanate and Bromine
This procedure involves the in-situ generation of thiocyanogen, which then reacts with o-nitroaniline.
Experimental Protocol:
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To a well-stirred mixture of 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid, a solution of 128 g of bromine in 160 ml of acetic acid is added dropwise. The temperature of the reaction mixture should be maintained below 20°C during the addition.[7]
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The mixture is then stirred for 4 hours at room temperature.[7]
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After the stirring period, the reaction mixture is poured into 4 liters of water.[7]
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The resulting yellow solid is collected by filtration and then recrystallized from ethanol to yield the final product.[7]
Synthesis from o-Nitroaniline using Sodium Thiocyanate and Bromine
A similar procedure can be followed using sodium thiocyanate.
Experimental Protocol:
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A stirred mixture of 82.5 g of o-nitroaniline, 180 g of dry sodium thiocyanate, and 1 liter of acetic acid is treated at 11-12°C with a solution of 96.5 g of bromine in 100 ml of acetic acid.[4]
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Stirring is continued for an additional hour at 11-12°C.[4]
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The mixture is then allowed to warm to 15°C and is poured into 3.5 liters of water.[4]
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The resulting yellow solid is filtered, washed with water, and then dissolved in 1 liter of acetone.[4]
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The acetone solution is filtered, and the filtrate is evaporated to yield 2-nitro-4-thiocyanatoaniline.[4]
Role in Drug Development: Synthesis of Albendazole
2-Nitro-4-thiocyanatoaniline is a key starting material in the industrial synthesis of albendazole, a broad-spectrum anthelmintic. The synthesis involves a multi-step process where the thiocyanate group is transformed, and the nitro group is reduced to form the benzimidazole ring system.
The anthelmintic activity of albendazole arises from its ability to inhibit the polymerization of tubulin, a crucial protein for microtubule formation in parasitic worms.[4][7] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite. While 2-Nitro-4-thiocyanatoaniline is a precursor to this active molecule, there is currently no direct evidence to suggest that it possesses the same mechanism of action.[7]
Biological Activity and Potential Applications
The biological profile of 2-Nitro-4-thiocyanatoaniline itself is not extensively characterized in publicly available literature. However, the presence of the nitro and thiocyanate functional groups suggests a potential for antimicrobial activity. Nitroaromatic compounds are known to exhibit a broad range of biological activities, including antibacterial and antiparasitic effects.[7] The mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species.
Furthermore, the thiocyanate group could potentially interact with biological macromolecules, for instance, through covalent modification of cysteine residues in enzymes.[7] While these are plausible mechanisms, specific studies, such as the determination of minimum inhibitory concentrations (MICs) against various microbes or enzyme inhibition assays (e.g., IC₅₀ values), for 2-Nitro-4-thiocyanatoaniline have not been reported.
Safety and Handling
2-Nitro-4-thiocyanatoaniline is classified as a hazardous substance. The following GHS hazard statements apply:
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H315: Causes skin irritation[3]
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H319: Causes serious eye irritation[3]
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H335: May cause respiratory irritation[3]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7) is a well-characterized chemical intermediate with a primary and vital role in the pharmaceutical industry, particularly in the synthesis of anthelmintic drugs. Its physicochemical properties, spectral data, and synthetic routes are well-established, providing a solid foundation for its use in research and development. While its direct biological activities are not yet fully elucidated, its chemical structure suggests potential for further investigation, particularly in the area of antimicrobial research. This guide serves as a comprehensive technical resource for professionals in the fields of chemical synthesis and drug development.
